Butanedioic acid-2,3-13C2

Catalog No.
S1912801
CAS No.
61128-08-3
M.F
C4H6O4
M. Wt
120.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanedioic acid-2,3-13C2

CAS Number

61128-08-3

Product Name

Butanedioic acid-2,3-13C2

IUPAC Name

(2,3-13C2)butanedioic acid

Molecular Formula

C4H6O4

Molecular Weight

120.07 g/mol

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1

InChI Key

KDYFGRWQOYBRFD-ZDOIIHCHSA-N

SMILES

C(CC(=O)O)C(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)O

Isomeric SMILES

[13CH2]([13CH2]C(=O)O)C(=O)O

Butanedioic acid-2,3-13C2, also known as succinic acid-2,3-13C2, is a specifically isotopically labeled form of succinic acid. Succinic acid itself is a four-carbon dicarboxylic acid (organic acid with two carboxylic acid groups) found naturally in plants and animals. It plays a crucial role in cellular respiration, specifically within the citric acid cycle (also known as the Krebs cycle).

The key feature of Butanedioic acid-2,3-13C2 is the presence of two stable carbon-13 isotopes at positions 2 and 3 of the carbon chain. This isotopic enrichment makes the molecule a valuable tool in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy [].


Molecular Structure Analysis

Butanedioic acid-2,3-13C2 possesses a linear molecular structure with the following key features:

  • Two carboxyl groups (COOH) at each end of the four-carbon chain.
  • Two central carbon atoms enriched with the heavier carbon-13 isotope (represented as 13C).
  • Four hydrogen atoms attached to the remaining two carbon atoms (one each).
  • The molecule exhibits tetrahedral geometry around each carbon atom, with bond angles close to 109.5 degrees.

The presence of the 13C isotopes alters the chemical shift of specific carbon atoms in NMR spectra, allowing for targeted analysis and distinction from surrounding carbon atoms.


Chemical Reactions Analysis

Synthesis:

One reported method for synthesizing Butanedioic acid-2,3-13C2 involves the reaction between 1,2-dibromoethane-13C2 and potassium cyanide, followed by hydrolysis.

Chemical Reactions in Biological Systems:

Physical and Chemical Properties

  • Molecular Formula: C4H6O4
  • Molecular Weight: 120.07 g/mol []
  • Melting Point: 187-190 °C (literature value) []
  • Boiling Point: 235 °C []
  • Solubility: Soluble in water []
  • Stability: Stable under normal storage conditions []

Butanedioic acid-2,3-13C2 is not used for its biological activity but rather as a tracer molecule in scientific research. The specific position of the 13C isotopes allows researchers to track the movement and fate of the molecule within a system using NMR spectroscopy [].

Isotope Labeling

One of the primary applications of butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is isotope labeling. The incorporation of the heavier isotope <sup>13</sup>C into specific positions of a molecule allows scientists to track its metabolic pathways and fate within a biological system. This technique is particularly useful in studies related to:

  • Metabolism: By feeding cells or organisms butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub>, researchers can trace its incorporation into other molecules involved in metabolic processes. This allows for a better understanding of how cells utilize energy and synthesize various biomolecules [1].
  • Drug Discovery: Isotope-labeled butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can be used to study the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. This information is crucial for optimizing drug efficacy and minimizing side effects [1].

Source

1:

Biochemical Research

Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> finds application in various biochemical research settings due to its high purity and specific isotopic enrichment. Here are some examples:

  • Enzyme Studies: By incorporating butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> into substrates for enzymes, researchers can investigate their mechanisms of action and identify the specific bonds they break or form. This knowledge is essential for understanding cellular processes and developing new drugs [1].
  • Metabolic Flux Analysis: This technique measures the rates of biochemical reactions within a cell. Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can be used as a tracer to monitor the flow of carbon through metabolic pathways, providing valuable insights into cellular functioning under different conditions [1].

Source

1:

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

Butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> is a valuable tool in carbon-13 NMR spectroscopy, a technique used to determine the structure and dynamics of organic molecules. The presence of the <sup>13</sup>C isotope enhances the signal from specific carbon atoms in the molecule, allowing for a more detailed analysis of its structure. Here's how it is used:

  • Structure Elucidation: By analyzing the chemical shifts of the <sup>13</sup>C peaks in the NMR spectrum, researchers can determine the types of carbon atoms present and their connectivity within the molecule. This information is crucial for identifying unknown compounds and characterizing the structure of newly synthesized molecules [1].
  • Conformational Analysis: The specific positions of the <sup>13</sup>C labels in butanedioic acid-2,3-<sup>13</sup>C<sub>2</sub> can provide information about the preferred conformations (shapes) of the molecule. This knowledge is helpful in understanding how molecules interact with other molecules and biological targets [1].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2,3-~13~C_2_)Butanedioic acid

Dates

Modify: 2023-08-16

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